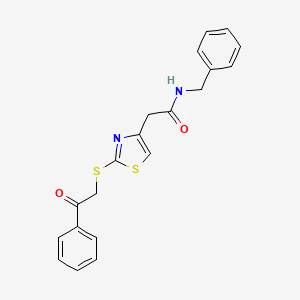

N-benzyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide

Description

N-benzyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a thiazolyl acetamide derivative characterized by a benzyl group at the acetamide nitrogen and a 2-oxo-2-phenylethylthio substituent on the thiazole ring. Its structure combines a thiazole core with a thioether-linked ketone moiety and a benzyl group, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

N-benzyl-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S2/c23-18(16-9-5-2-6-10-16)14-26-20-22-17(13-25-20)11-19(24)21-12-15-7-3-1-4-8-15/h1-10,13H,11-12,14H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGFMHDMHSQPSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, N-benzyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide, is a derivative of thiazole. Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific substituents on the thiazole ring. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s bioavailability.

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant. Therefore, the compound could potentially induce a variety of molecular and cellular effects.

Biological Activity

N-benzyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-benzyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is C20H20N2O3S, with a molecular weight of approximately 368.5 g/mol. The structure features a thiazole ring, an acetamido group, and a benzamide moiety, contributing to its reactivity and biological activity.

Enzyme Interactions

The thiazole ring in the compound interacts with various enzymes, potentially influencing metabolic pathways. Research indicates that it may inhibit or activate specific enzymes by binding to their active or allosteric sites. This modulation can lead to significant alterations in enzyme activity and cellular responses.

Cellular Effects

The compound's effects on cells are profound, influencing cell signaling pathways, gene expression, and cellular metabolism. It can modulate signaling pathways by interacting with key proteins and enzymes, leading to altered cellular responses. For instance, studies have shown that it can affect cell viability in different cancer cell lines .

Biological Activities

N-benzyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide has demonstrated several biological activities:

1. Antimicrobial Activity

The compound exhibits potential antibacterial and antifungal properties. Research suggests that it may be effective against various pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent.

2. Antitumor Activity

Studies have reported its anticancer effects against various cancer cell lines. For example, the MTT assay has been used to evaluate its cytotoxicity on HT29 (colon cancer) and DU145 (prostate cancer) cell lines, showing promising results in inhibiting cell growth .

3. Antioxidant Activity

The compound also shows antioxidant properties, which are crucial for combating oxidative stress in biological systems. Its ability to scavenge free radicals contributes to its potential therapeutic applications in preventing oxidative damage .

Case Studies

Several studies have investigated the biological activity of N-benzyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide:

| Study | Focus | Findings |

|---|---|---|

| Antimicrobial Activity | Effective against multiple pathogens | |

| Antitumor Activity | Significant cytotoxicity in HT29 and DU145 cell lines | |

| Antioxidant Activity | High DPPH scavenging activity |

Experimental Data

In vitro studies have shown that at a concentration of 100 µg/mL, the compound exhibited over 90% inhibition of DPPH radical formation, indicating strong antioxidant potential . Moreover, the IC50 value for its anticancer activity was determined to be 7.12 ± 2.32 µg/mL, showcasing its potency compared to standard treatments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

N-(4-Phenyl-2-thiazolyl)acetamide

- Key Differences : Lacks the benzyl group and 2-oxo-2-phenylethylthio chain, resulting in lower molecular weight and reduced steric hindrance.

- Synthesis: Prepared via direct acylation of 2-amino-4-phenylthiazole with acetyl chloride .

- Functional Impact : The absence of the thioether and ketone groups limits hydrogen-bonding capacity compared to the target compound.

N-Benzyl-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide (8a)

- Structure: Features a morpholinoethoxy group on the phenyl ring attached to the thiazole.

- Key Differences: The morpholinoethoxy group introduces a tertiary amine, enhancing solubility in polar solvents. However, it lacks the 2-oxo-2-phenylethylthio moiety.

- Synthesis : Utilizes EDCI/HOBt-mediated coupling of a carboxylic acid derivative with benzylamine .

- Functional Impact : The ether and amine groups may improve pharmacokinetic properties, such as membrane permeability, compared to the target compound.

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Structure : Contains a dichlorophenyl group instead of benzyl and thioether-ketone chains.

- Crystal Structure : Exhibits intermolecular N–H⋯N hydrogen bonds, forming stable 1-D chains .

- Functional Impact : The dichlorophenyl group may confer higher metabolic stability but reduce solubility compared to the target compound.

Substituent Effects on Bioactivity (Inferred from Evidence)

- Triazinoindole Derivatives (): Compounds like 23–27 incorporate triazinoindole cores with bromo or phenoxy substituents. These exhibit higher molecular weights (>400 Da) and may target proteins differently due to their planar aromatic systems, contrasting with the thiazole-based target compound .

- Quinazolinone-Thioacetamides (): Derivatives like 5–10 feature sulfamoylphenyl and quinazolinone moieties. The quinazolinone core’s rigidity and hydrogen-bonding capacity (via carbonyl groups) could enhance binding to enzymes like kinases or proteases, unlike the thiazole-based target .

Physicochemical and Electronic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.